Ethyl 6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate
CAS No.:
Cat. No.: VC17996667
Molecular Formula: C16H13ClF3NO2
Molecular Weight: 343.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H13ClF3NO2 |
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Molecular Weight | 343.73 g/mol |
IUPAC Name | ethyl 6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate |
Standard InChI | InChI=1S/C16H13ClF3NO2/c1-3-23-15(22)14-9(2)21-13(8-12(14)16(18,19)20)10-4-6-11(17)7-5-10/h4-8H,3H2,1-2H3 |
Standard InChI Key | WFNKJZLNSUPZQJ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(N=C(C=C1C(F)(F)F)C2=CC=C(C=C2)Cl)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyridine ring substituted with three distinct functional groups:
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A 4-chlorophenyl group at the 6-position, contributing aromaticity and lipophilicity.
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A methyl group at the 2-position, providing steric bulk and modulating electronic effects.
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A trifluoromethyl group at the 4-position, enhancing metabolic stability and electronegativity .
The ethyl ester moiety at the 1-position increases solubility in organic solvents, facilitating synthetic manipulations. X-ray crystallography of analogous compounds reveals planar pyridine rings with substituents adopting equatorial orientations to minimize steric clashes .
Physicochemical Characteristics
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Molecular Formula: C₁₆H₁₃ClF₃NO₂
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Molecular Weight: 367.73 g/mol
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Melting Point: 98–102°C (literature-derived estimate for analogs )
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Solubility:
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High in dichloromethane, ethyl acetate, and THF.
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Low in water (<0.1 mg/mL at 25°C).
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions due to the ester group .
The trifluoromethyl group’s strong electron-withdrawing effect (-I) polarizes the pyridine ring, enhancing reactivity toward nucleophilic aromatic substitution at the 2- and 4-positions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves a multi-step sequence optimized for yield and purity:
Step 1: Condensation of Ethyl 4-Chloroacetoacetate
Ethyl 4-chloroacetoacetate reacts with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one in acetic acid with ammonium acetate as a catalyst. This forms an enamine intermediate, which undergoes cyclization under thermal conditions :
Step 2: Purification
Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1), yielding 70–75% pure compound. Recrystallization from ethanol improves purity to >97%.
Process Challenges
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Byproduct Formation: Competing reactions generate ethyl 2-(chloromethyl)-6-(trifluoromethyl)nicotinate (5–10% yield), necessitating rigorous chromatography .
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Moisture Sensitivity: The ester group hydrolyzes to carboxylic acid under humid conditions, requiring anhydrous reaction environments .
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its trifluoromethyl group enhances binding to hydrophobic enzyme pockets, as demonstrated in preliminary assays against Staphylococcus aureus (MIC = 8 µg/mL).
Agrochemical Development
Structural analogs act as herbicides by inhibiting acetolactate synthase (ALS). While this compound itself shows moderate herbicidal activity (EC₅₀ = 12 µM on Arabidopsis thaliana), derivatization at the 2-methyl position improves potency .
Materials Science
Incorporated into liquid crystals, the chlorophenyl group promotes mesophase stability, with a nematic-isotropic transition temperature (Tₙᵢ) of 148°C observed in biphenyl mixtures .
Comparative Analysis with Structural Analogs
The target compound’s combination of 2-methyl and 4-trifluoromethyl groups optimizes steric and electronic profiles, achieving a balance between solubility and target engagement .
Challenges in Industrial-Scale Synthesis
Reaction Selectivity
The one-pot synthesis described in patent CN114716320A results in a 22% yield of the desired product due to:
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Enamine Isomerization: Z/E isomerization of intermediates reduces cyclization efficiency .
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Solvent Effects: Polar aprotic solvents (e.g., DMF) increase byproduct formation versus acetic acid .
Purification Limitations
Chromatography remains indispensable but costly for large-scale production. Membrane-based separation techniques are under investigation but currently yield <90% purity .
Future Directions
Derivative Libraries
Modifying the 2-methyl group to ethyl or cyclopropyl moieties could enhance metabolic stability. Preliminary molecular dynamics simulations suggest cyclopropyl analogs improve binding to cytochrome P450 3A4 (ΔG = −9.8 kcal/mol vs. −8.2 kcal/mol for parent compound).
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, though yields remain suboptimal (55%) . Catalyst screening (e.g., Fe³⁺-montmorillonite) may improve efficiency.
Biological Mechanism Elucidation
Untargeted metabolomics studies are needed to identify off-target effects, particularly given the compound’s structural similarity to NAD⁺ precursors .
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